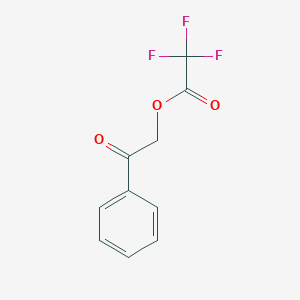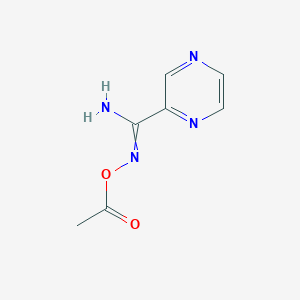![molecular formula C17H15N3 B14294369 4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine CAS No. 116453-96-4](/img/structure/B14294369.png)
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a naphthalene ring substituted with an azo group linked to a 2-methylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine typically involves a diazo coupling reaction. This process starts with the diazotization of 2-methylaniline (o-toluidine) to form the diazonium salt, which is then coupled with naphthalen-1-amine. The reaction is carried out under acidic conditions, often using hydrochloric acid, and at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Widely used in the dye and pigment industry due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include:
Binding to DNA: The compound or its metabolites can intercalate into DNA, affecting replication and transcription processes.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(4-Methylphenyl)diazenyl]aniline
- 1-[(2-Methoxyphenyl)diazenyl]naphthalen-2-ol
Uniqueness
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methyl group on the phenyl ring influences its reactivity and interaction with other molecules, making it a valuable compound in various applications.
Propiedades
Número CAS |
116453-96-4 |
|---|---|
Fórmula molecular |
C17H15N3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
4-[(2-methylphenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C17H15N3/c1-12-6-2-5-9-16(12)19-20-17-11-10-15(18)13-7-3-4-8-14(13)17/h2-11H,18H2,1H3 |
Clave InChI |
VBINKHQNBOMLDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=CC=C(C3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
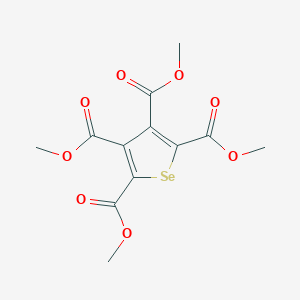
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
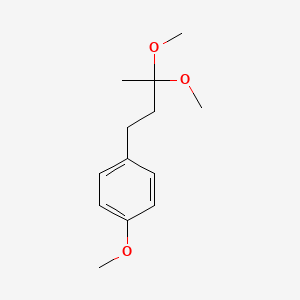
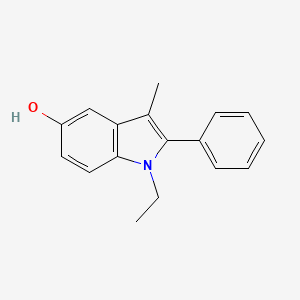
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)

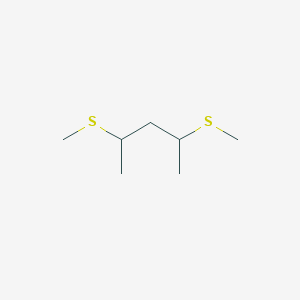
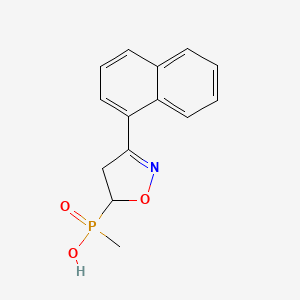

![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
